molecular formula C12H14N2O5S B2768493 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid CAS No. 1282946-53-5

4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid

Cat. No.: B2768493
CAS No.: 1282946-53-5
M. Wt: 298.31
InChI Key: FYPKVQVWPUDNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is a chemical compound with the molecular formula C12H14N2O5S and a molecular weight of 298.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a thiolane ring through a carbamoylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-[(1,1-dioxothiolan-3-yl)carbamoyl] chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Scientific Research Applications

4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(16)8-1-3-9(4-2-8)13-12(17)14-10-5-6-20(18,19)7-10/h1-4,10H,5-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPKVQVWPUDNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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